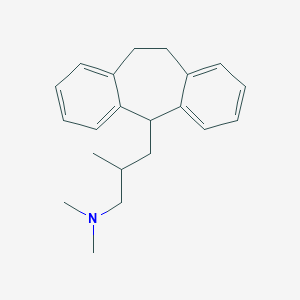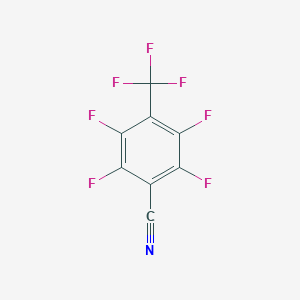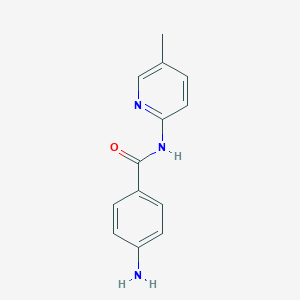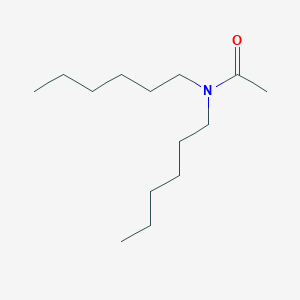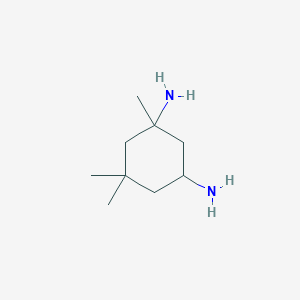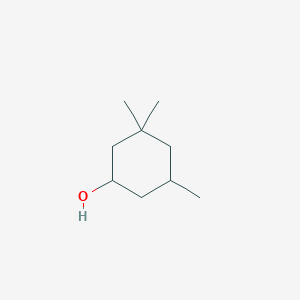
2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as ethyl 4-ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one or EEDC. It is a yellowish liquid with a fruity odor and is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of EEDC is not well understood. However, it is believed that EEDC may act as a radical scavenger, which can help prevent oxidative damage to cells and tissues. EEDC has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
EEDC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EEDC can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. EEDC has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of EEDC is its relatively simple synthesis method, which makes it a cost-effective starting material for the synthesis of other organic compounds. However, EEDC is also highly reactive and can be difficult to handle in a laboratory setting. Additionally, EEDC has a low boiling point, which can make it difficult to purify.
Orientations Futures
There are several potential future directions for research on EEDC. One area of research could focus on the development of new synthetic routes for EEDC, which could improve its yield and purity. Another area of research could focus on the potential use of EEDC as a corrosion inhibitor in the oil and gas industry. Additionally, further studies could be carried out to investigate the potential anti-cancer and anti-inflammatory effects of EEDC, which could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of EEDC involves the reaction of 4-ethyl-3,4-dimethylcyclohexanone with iodine and potassium hydroxide. This reaction results in the formation of EEDC as a yellowish liquid. The synthesis of EEDC is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
EEDC has been extensively studied for its potential applications in various fields of science. One of the primary applications of EEDC is in the synthesis of other organic compounds. It is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. EEDC has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
Numéro CAS |
17429-35-5 |
|---|---|
Nom du produit |
2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl- |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-ethyl-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-4-10(3)6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 |
Clé InChI |
CQBBARRJOASBCR-UHFFFAOYSA-N |
SMILES |
CCC1(C=CC(=O)C=C1C)C |
SMILES canonique |
CCC1(C=CC(=O)C=C1C)C |
Synonymes |
4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

